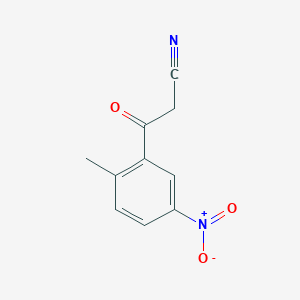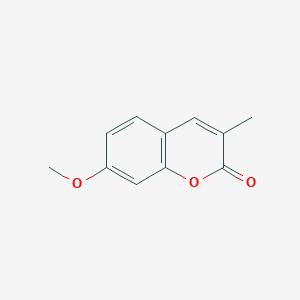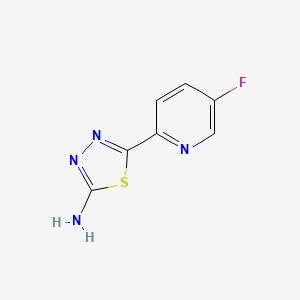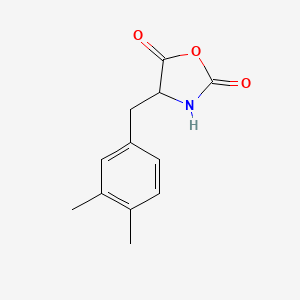
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.23 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethylbenzylamine with glycine-N-carboxyanhydride (GLY-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can convert it into oxazolidine-2,5-diol.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and oxazolidine-2,5-diols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidine-2,4-dione: Shares a similar core structure but differs in the position of the carbonyl group.
4-Benzyloxazolidine-2,5-dione: Similar structure with a benzyl group instead of a dimethylbenzyl group.
Uniqueness
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-[(3,4-dimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-9(5-8(7)2)6-10-11(14)16-12(15)13-10/h3-5,10H,6H2,1-2H3,(H,13,15) |
Clave InChI |
DKLLADGFZWXJGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2C(=O)OC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
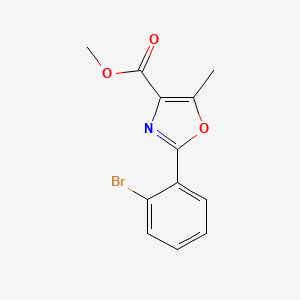

![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
